methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate
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Overview
Description
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound with a unique structure that includes a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate typically involves multiple steps. The starting materials often include chromenone derivatives and specific reagents to introduce the desired functional groups. The reaction conditions may vary, but common steps include esterification, alkylation, and oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized chromenone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that mediate its biological effects. The pathways involved can vary depending on the specific application, but often involve modulation of cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2H-chromen-2-one
- 7-(3,3-dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one
- 7-(3,3-dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one
Uniqueness
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties
Biological Activity
Methyl [7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. It is characterized by a chromenone backbone with various substituents that may influence its biological properties.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Binding : It may interact with receptors involved in signal transduction, affecting cellular responses.
These mechanisms suggest that the compound could have therapeutic potential in various diseases.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on available literature:
Case Studies and Research Findings
- Antioxidant Properties : A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was shown to reduce oxidative stress markers in cultured cells, suggesting a protective role against oxidative damage.
- Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory responses by downregulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : In a controlled study involving various cancer cell lines, this compound was found to induce apoptosis through the activation of caspase pathways. This points towards its potential as an anticancer agent.
- Antimicrobial Activity : The compound demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was assessed using standard disk diffusion methods, highlighting its potential as a natural preservative or therapeutic agent against infections.
Properties
Molecular Formula |
C20H24O6 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
methyl 2-[7-(3,3-dimethyl-2-oxobutoxy)-4,8-dimethyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C20H24O6/c1-11-13-7-8-15(25-10-16(21)20(3,4)5)12(2)18(13)26-19(23)14(11)9-17(22)24-6/h7-8H,9-10H2,1-6H3 |
InChI Key |
ICTYKJOCFBMTGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C(C)(C)C)CC(=O)OC |
Origin of Product |
United States |
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